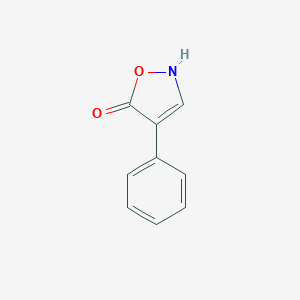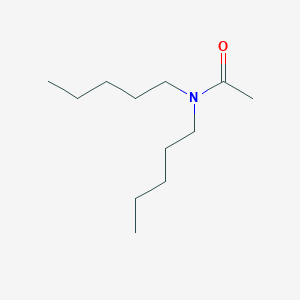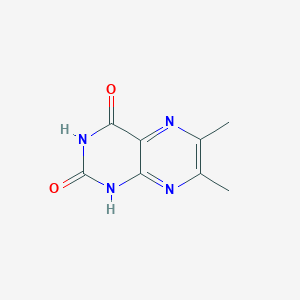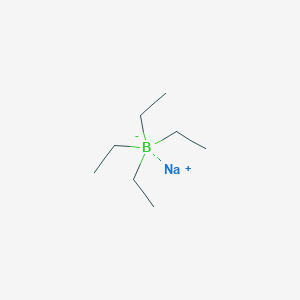
Propanehydrazonoyl chloride, N-(4-nitrophenyl)-2-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanehydrazonoyl chloride, N-(4-nitrophenyl)-2-oxo- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly used as a building block in the synthesis of other organic compounds.
Scientific Research Applications
Propanehydrazonoyl chloride, N-(4-nitrophenyl)-2-oxo- has been used in a variety of scientific research applications. It has been used as a building block in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals. It has also been used as a reagent in the analysis of amino acids and peptides.
Mechanism of Action
The mechanism of action of propanehydrazonoyl chloride, N-(4-nitrophenyl)-2-oxo- is not well understood. However, it is believed to act as a nucleophile in organic reactions, which makes it useful in the synthesis of other compounds.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of propanehydrazonoyl chloride, N-(4-nitrophenyl)-2-oxo-. However, it is not recommended for use in drug development due to its potential toxicity.
Advantages and Limitations for Lab Experiments
One advantage of using propanehydrazonoyl chloride, N-(4-nitrophenyl)-2-oxo- in lab experiments is its versatility as a building block in the synthesis of other compounds. However, its potential toxicity makes it difficult to work with in certain applications.
Future Directions
There are several future directions for research on propanehydrazonoyl chloride, N-(4-nitrophenyl)-2-oxo-. One potential area of research is the development of safer and more effective synthesis methods. Another area of research is the identification of new applications for this compound in scientific research. Additionally, further investigation into the mechanism of action and potential toxicity of this compound is needed.
Conclusion:
Propanehydrazonoyl chloride, N-(4-nitrophenyl)-2-oxo- is a versatile compound that has potential applications in scientific research. While its mechanism of action and potential toxicity are not well understood, there are several future directions for research that could lead to new discoveries and applications for this compound.
Synthesis Methods
The synthesis of propanehydrazonoyl chloride, N-(4-nitrophenyl)-2-oxo- involves the reaction between propanehydrazide and 4-nitrobenzoyl chloride in the presence of a catalyst. The resulting compound is a yellow crystalline solid that is soluble in organic solvents.
properties
CAS RN |
18247-80-8 |
|---|---|
Product Name |
Propanehydrazonoyl chloride, N-(4-nitrophenyl)-2-oxo- |
Molecular Formula |
C9H8ClN3O3 |
Molecular Weight |
241.63 g/mol |
IUPAC Name |
N-(4-nitrophenyl)-2-oxopropanehydrazonoyl chloride |
InChI |
InChI=1S/C9H8ClN3O3/c1-6(14)9(10)12-11-7-2-4-8(5-3-7)13(15)16/h2-5,11H,1H3 |
InChI Key |
FJTPZIFCLVITGT-UHFFFAOYSA-N |
SMILES |
CC(=O)C(=NNC1=CC=C(C=C1)[N+](=O)[O-])Cl |
Canonical SMILES |
CC(=O)C(=NNC1=CC=C(C=C1)[N+](=O)[O-])Cl |
Other CAS RN |
18247-80-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]acetic Acid](/img/structure/B96115.png)






